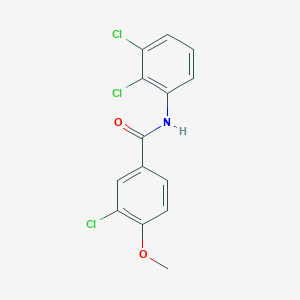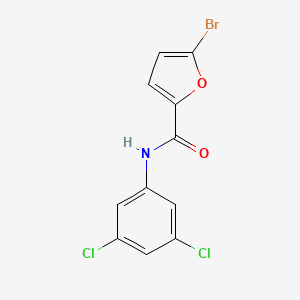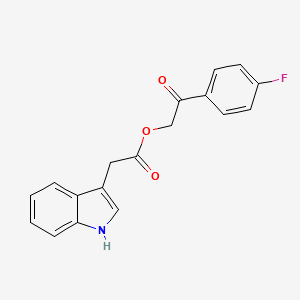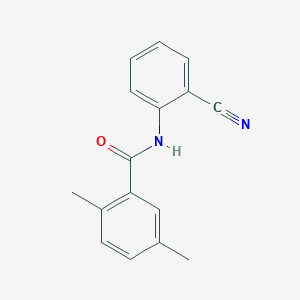
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2-(2-thienyl)acetamide, commonly known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity for its ability to enhance cognitive function and improve wakefulness.
作用機序
The exact mechanism of action of Modafinil is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. It also appears to affect the levels of gamma-aminobutyric acid (GABA) and glutamate, which are neurotransmitters that play a role in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase the activity of the prefrontal cortex, which is responsible for executive function and decision-making. It also increases the activity of the locus coeruleus, which is involved in alertness and attention. Modafinil has also been shown to decrease the activity of the amygdala, which is involved in emotional processing.
実験室実験の利点と制限
Modafinil has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects over a period of several hours. It is also relatively safe and has a low potential for abuse. However, Modafinil can be expensive and may not be readily available in some research settings. Additionally, its effects may vary depending on the individual and the dose used.
将来の方向性
There are several areas of research that could benefit from further investigation into Modafinil. These include:
- Exploring the effects of Modafinil on different cognitive domains, such as creativity and problem-solving.
- Investigating the long-term effects of Modafinil use on cognitive function and brain structure.
- Studying the effects of Modafinil in combination with other cognitive-enhancing agents, such as caffeine or nicotine.
- Examining the effects of Modafinil in different populations, such as children and older adults.
- Investigating the potential therapeutic uses of Modafinil in conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its effects on attention, memory, and executive function, and has shown promise in improving cognitive function in healthy individuals and those with cognitive impairments. While there are limitations to its use in lab experiments, Modafinil has several advantages and could benefit from further research in a variety of areas.
合成法
The synthesis of Modafinil involves the condensation of thioacetamide with benzhydryl bromide, followed by a reaction with 2-bromoacetyl bromide. The resulting product is then reacted with 1,1-dimethylpropylamine to yield Modafinil. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
Modafinil has been extensively studied for its cognitive-enhancing properties, particularly in the areas of attention, memory, and executive function. It has also been shown to improve reaction time, decision-making, and creativity. These effects have been observed in healthy individuals, as well as those with cognitive impairments such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)12-10(13)8-9-6-5-7-14-9/h5-7H,4,8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQECENZEQWRRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)





![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
